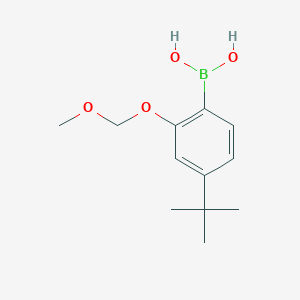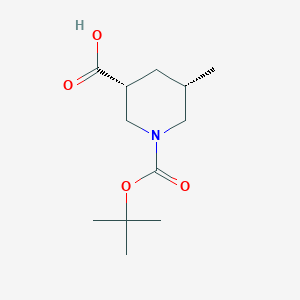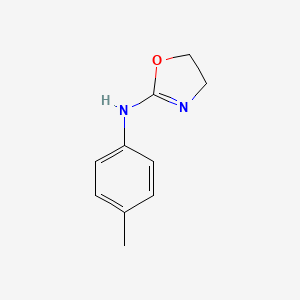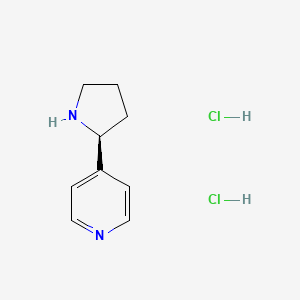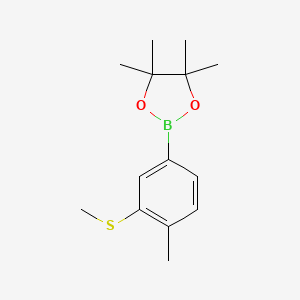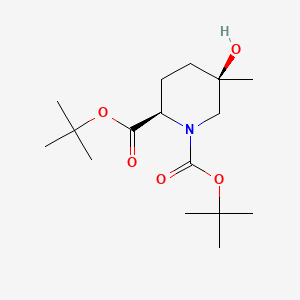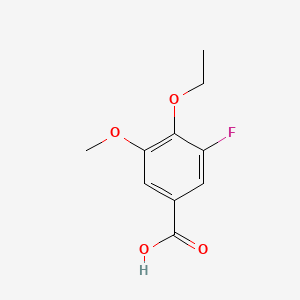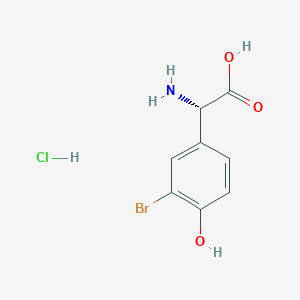
(2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C12H13ClFNO2 It is known for its unique structure, which includes a pyrrolidine ring attached to a methanone group, along with chloro, fluoro, and methoxy substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-chloro-4-fluoro-3-methoxybenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the carbonyl group can be reduced to a hydroxyl group under suitable conditions.
Hydrolysis: The methanone group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with different substituents replacing the chloro or fluoro groups.
Oxidation: Hydroxyl derivatives of the original compound.
Reduction: Alcohol derivatives of the original compound.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
(2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro, fluoro, and methoxy substituents may play a role in binding to these targets, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone
- (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the methoxy group and the pyrrolidine ring makes this compound distinct from its analogs, potentially leading to different interactions and applications in various fields.
Properties
Molecular Formula |
C12H13ClFNO2 |
|---|---|
Molecular Weight |
257.69 g/mol |
IUPAC Name |
(2-chloro-4-fluoro-3-methoxyphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H13ClFNO2/c1-17-11-9(14)5-4-8(10(11)13)12(16)15-6-2-3-7-15/h4-5H,2-3,6-7H2,1H3 |
InChI Key |
LJTYIZPPZHAIFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C(=O)N2CCCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14023727.png)
